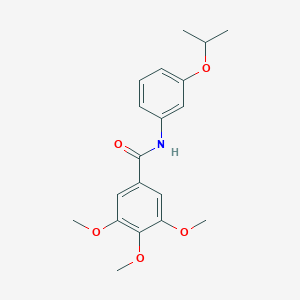
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide, also known as IBTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been used to study the effects of serotonin receptor antagonists on the regulation of body temperature and energy metabolism. In neuroscience, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been used to investigate the role of serotonin receptors in the regulation of mood and behavior.
Wirkmechanismus
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide acts as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological and behavioral processes. By blocking the activity of this receptor, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of body temperature and energy metabolism, and the modulation of mood and behavior. In preclinical studies, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to reduce the proliferation of cancer cells and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide could be used as a tool compound to study the role of serotonin receptors in various physiological and behavioral processes.
Synthesemethoden
The synthesis of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the addition of 3-isopropoxyaniline and triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production of N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide.
Eigenschaften
Produktname |
N-(3-isopropoxyphenyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C19H23NO5 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(3-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C19H23NO5/c1-12(2)25-15-8-6-7-14(11-15)20-19(21)13-9-16(22-3)18(24-5)17(10-13)23-4/h6-12H,1-5H3,(H,20,21) |
InChI-Schlüssel |
MMLNXOLUASCJQA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)
![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)
![3-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid](/img/structure/B268162.png)



![4-(2-methoxyethoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268172.png)




![N-[5-chloro-2-(tetrahydro-2-furanylmethoxy)phenyl]-4-isopropoxybenzamide](/img/structure/B268178.png)